

# Application of SDH-IN-1 in the Study of Drug-Resistant Fungal Strains

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## Compound of Interest

Compound Name: Succinate dehydrogenase-IN-1

Cat. No.: B15560096

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

SDH-IN-1 is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi.[1] By targeting SDH, SDH-IN-1 disrupts cellular respiration, leading to fungal cell death.[2][3] This mode of action makes it a valuable tool for studying fungal bioenergetics and for investigating the mechanisms of resistance to SDH inhibitor (SDHI) fungicides. The rise of drug-resistant fungal strains poses a significant threat to agriculture and human health, necessitating the development of new antifungal agents and a deeper understanding of resistance mechanisms. SDH-IN-1 can be effectively utilized to characterize and study these resistant strains.

The primary mechanism of resistance to SDHI fungicides involves mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD.[2][4][5] These mutations can alter the binding site of the inhibitor, reducing its efficacy. Another reported mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the fungal cell.[2][4]

These application notes provide a framework for using SDH-IN-1 to identify and characterize drug-resistant fungal strains, elucidate resistance mechanisms, and assess the cross-resistance profiles of various SDHI compounds.

## Data Presentation

**Table 1: In Vitro Antifungal Activity of SDH-IN-1 against Sensitive and Resistant Fungal Strains**

Fungal Species	Strain	Resistance Mechanism	EC50 (μM) of SDH-IN-1	Resistance Factor (RF) <sup>1</sup>
Botrytis cinerea	Wild-Type (Sensitive)	-	1.21[1]	-
SDHI-R1	SdhB-H272R mutation	15.8	13.1	
SDHI-R2	SdhC-G79R mutation	8.5	7.0	
Sclerotinia sclerotiorum	Wild-Type (Sensitive)	-	1.13[1]	-
SDHI-R1	SdhB-P226L mutation[6]	25.2	22.3	
SDHI-R2	ABC transporter overexpression	5.7	5.0	
Rhizoctonia solani	Wild-Type (Sensitive)	-	0.04[1]	-
SDHI-R1	SdhB-H277Y mutation	2.1	52.5	
Monilinia fructicola	Wild-Type (Sensitive)	-	1.61[1]	-
SDHI-R1	SdhC-H134R mutation	19.3	12.0	

<sup>1</sup>Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive wild-type strain.

**Table 2: Inhibitory Activity of SDH-IN-1 on Succinate Dehydrogenase (SDH) from Sensitive and Resistant Fungal Strains**

Fungal Species	Strain	Resistance Mechanism	IC50 (µM) of SDH-IN-1 on SDH activity
Botrytis cinerea	Wild-Type (Sensitive)	-	0.94[1]
SDHI-R1	SdhB-H272R mutation	12.5	
Sclerotinia sclerotiorum	Wild-Type (Sensitive)	-	0.88
SDHI-R1	SdhB-P226L mutation[6]	20.1	
SDHI-R2	ABC transporter overexpression	0.91	

## Experimental Protocols

### Protocol 1: Determination of EC50 Values using In Vitro Mycelial Growth Inhibition Assay

This protocol determines the half-maximal effective concentration (EC50) of SDH-IN-1 against fungal isolates.[7]

Materials:

- Fungal isolates (wild-type and potentially resistant strains)
- Potato Dextrose Agar (PDA) or other suitable growth medium
- SDH-IN-1 stock solution (in DMSO)
- Sterile petri dishes (90 mm)

- Sterile cork borer (5 mm)
- Incubator

#### Methodology:

- **Media Preparation:** Autoclave the growth medium and cool it to 50-55°C in a water bath.
- **Fungicide Amendment:** Add the required volume of the SDH-IN-1 stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). For the control, add an equivalent volume of DMSO. Mix gently and pour into sterile petri dishes.
- **Inoculation:** Take a 5 mm mycelial plug from the edge of an actively growing fungal colony using a sterile cork borer and place it in the center of the amended and control agar plates.
- **Incubation:** Incubate the plates at the optimal growth temperature for the fungal species in the dark.
- **Data Collection:** When the fungal colony in the control plate reaches approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.
- **Analysis:** Calculate the percentage of mycelial growth inhibition relative to the control. Use statistical software to perform a probit or log-logistic regression analysis to determine the EC50 value.

## Protocol 2: Sequencing of Sdh Genes to Identify Resistance-Confering Mutations

This protocol outlines the amplification and sequencing of Sdh genes (SdhB, SdhC, SdhD) to identify point mutations associated with resistance.<sup>[7][8]</sup>

#### Materials:

- Fungal mycelium
- DNA extraction kit

- Primers for SdhB, SdhC, and SdhD genes
- PCR reaction mix
- Thermocycler
- Gel electrophoresis equipment
- DNA sequencing service

#### Methodology:

- Genomic DNA Extraction: Extract genomic DNA from the mycelium of both sensitive and resistant fungal isolates using a suitable DNA extraction kit.
- PCR Amplification: Amplify the SdhB, SdhC, and SdhD genes using specific primers. Optimize PCR conditions (annealing temperature, extension time) for each primer set.
- Gel Electrophoresis: Verify the PCR products by running a small volume on an agarose gel to confirm the expected size of the amplicons.
- DNA Sequencing: Send the purified PCR products for Sanger sequencing.
- Sequence Analysis: Align the obtained sequences with the wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.

## Protocol 3: Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH in mitochondrial extracts and determines the inhibitory effect of SDH-IN-1.[\[3\]](#)[\[9\]](#)

#### Materials:

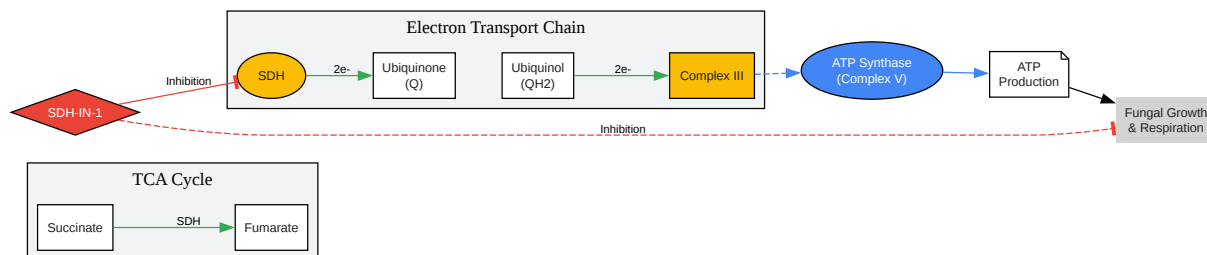
- Isolated fungal mitochondria (from both sensitive and resistant strains)
- Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

- Succinate solution (substrate)
- 2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)
- Phenazine methosulfate (PMS) solution
- SDH-IN-1 stock solution (in DMSO)
- 96-well microplate
- Microplate reader (600 nm absorbance)

#### Methodology:

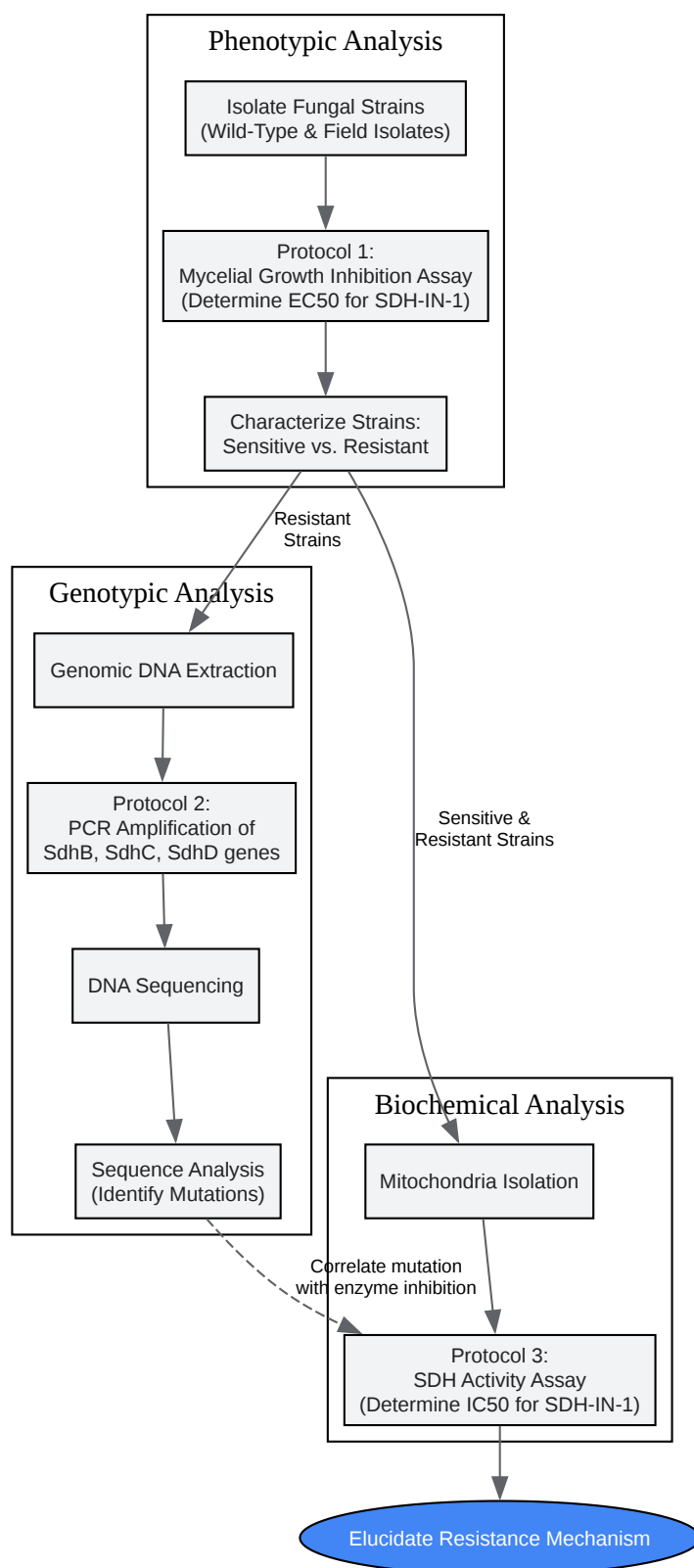
- **Mitochondria Isolation:** Isolate mitochondria from fungal mycelium by differential centrifugation.
- **Reaction Mixture Preparation:** In a 96-well plate, prepare a reaction mixture containing assay buffer, isolated mitochondria, DCPIP, and PMS.
- **Inhibitor Addition:** Add various concentrations of SDH-IN-1 to the respective wells. Include a solvent control (DMSO).
- **Reaction Initiation:** Start the reaction by adding the succinate solution to each well.
- **Kinetic Measurement:** Immediately measure the decrease in absorbance at 600 nm over time in a microplate reader at a controlled temperature. The rate of DCPIP reduction is proportional to SDH activity.
- **Data Analysis:** Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the solvent control and calculate the IC<sub>50</sub> value of SDH-IN-1.

## Visualizations

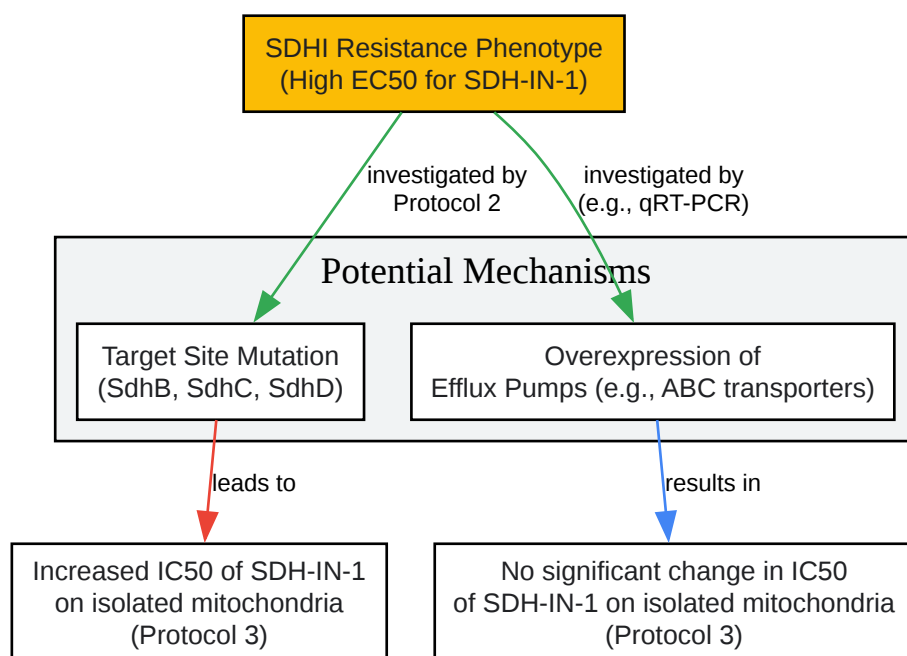


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Caption: Mechanism of action of SDH-IN-1 on the fungal respiratory chain.







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